molecular formula C6H10ClN3 B1370362 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride CAS No. 237064-55-0

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride

Cat. No.: B1370362
CAS No.: 237064-55-0
M. Wt: 159.62 g/mol
InChI Key: OHUIBHVOJJTMNX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride (CAS: 237064-55-0) is a pyridine-derived hydrazine compound with the systematic IUPAC name 2-(hydrazineylmethyl)pyridine hydrochloride . Its molecular formula is C₆H₁₀ClN₃ , and it has a molecular weight of 159.62 g/mol . The structure consists of a pyridine ring substituted at the 2-position with a methylhydrazine group, which is protonated as a hydrochloride salt (Figure 1).

Key identifiers :

  • SMILES : NNCC1=NC=CC=C1.[H]Cl
  • InChIKey : OHUIBHVOJJTMNX-UHFFFAOYSA-N
  • Synonym : 2-(Hydrazinylmethyl)pyridine hydrochloride

The hydrochloride salt enhances solubility in polar solvents, making it suitable for coordination chemistry applications.

Table 1: Physical and chemical properties

Property Value Source
Molecular formula C₆H₁₀ClN₃
Molecular weight 159.62 g/mol
Purity 95% (typical commercial grade)
Storage conditions -20°C under inert atmosphere

Historical Context in Coordination Chemistry

The compound emerged as a ligand precursor in the late 20th century, coinciding with advances in supramolecular chemistry. Its synthesis was first reported in patents describing nucleophilic substitution reactions between pyridine halides and hydrazine hydrate. For example, the reaction of 2-(chloromethyl)pyridine with hydrazine hydrate in tertiary amine solvents yields the hydrochloride salt with >90% efficiency.

Early applications focused on its ability to form stable complexes with transition metals. Notably:

  • Palladium(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Silver(I) coordination polymers : Demonstrated in supramolecular networks with nitrate counterions.
  • Lead(II) frameworks : Enabled construction of luminescent materials.

The ligand’s bidentate coordination mode (via pyridine nitrogen and hydrazine nitrogen) was structurally confirmed through X-ray crystallography in complexes like [Ag₂(NO₃)₂(C₁₁H₈Cl₂N₄)₂]·2CH₃CN .

Chemical Significance and Research Relevance

This compound bridges organic synthesis and inorganic chemistry due to its dual functionality:

  • Ligand design : Serves as a precursor for Schiff base ligands when condensed with carbonyl compounds.
  • Catalysis : Pd(II) complexes derived from it show enhanced activity in Heck couplings (Table 2).
  • Material science : Forms metal-organic frameworks (MOFs) with tunable porosity.

Table 2: Catalytic performance of Pd complexes with pyridine-hydrazine ligands

Substrate Reaction type Yield (%) Source
Aryl bromides Suzuki-Miyaura 93–98
Styrene derivatives Heck coupling 82–94
Nitroarenes Carbonylation 75–89

Recent studies highlight its role in photoluminescent Pb(II) networks and antimicrobial Ag(I) complexes . The hydrazine moiety’s redox activity also enables applications in electrochemical sensors.

Properties

IUPAC Name

pyridin-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4,9H,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUIBHVOJJTMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form hydrazine derivatives with different substituents.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The process includes the formation of a Schiff base intermediate, which is then reduced to yield the hydrazine derivative. The compound exhibits a hydrazine moiety that can participate in various chemical reactions, including:

  • Oxidation : Leading to the formation of pyridine derivatives.
  • Reduction : Producing different hydrazine derivatives.
  • Substitution : Participating in nucleophilic substitution reactions.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for constructing more complex organic molecules. Its versatile reactivity allows chemists to explore novel synthetic pathways and develop new compounds with desired properties.

Biological Activities

Research has indicated that this compound may possess significant biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Antitumor Activity : Investigations into hydrazone derivatives derived from similar structures have shown promising inhibitory effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) . These findings support further exploration of this compound in cancer research.

Medicinal Chemistry

The compound is being investigated for its potential role in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing novel therapeutic agents aimed at treating various diseases, including neurodegenerative disorders like Alzheimer's disease. Research has focused on its dual inhibition capabilities against key enzymes associated with Alzheimer's, such as acetylcholinesterase and BACE 1 .

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityHigh inhibitory effects against MCF-7 and NCI-H460 cancer cell lines were observed with derivatives of similar structures.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, indicating potential for antibiotic development.
Neurodegenerative DisordersInvestigated as a dual inhibitor for acetylcholinesterase and BACE 1, showing promise in Alzheimer's treatment strategies.

Mechanism of Action

The mechanism of action of 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include positional isomers, substituted benzyl derivatives, and alkyl-hydrazine hydrochlorides. Below is a comparative analysis:

Key Differences and Implications

Substituent Effects on Reactivity :

  • The pyridin-2-ylmethyl group in the target compound enables coordination to metal ions (e.g., in ligand synthesis) due to the nitrogen atom’s lone pair at the 2-position, unlike the 4-position isomer .
  • Fluorobenzyl derivatives (e.g., CAS 1216246-45-5) exhibit increased lipophilicity and metabolic stability compared to pyridyl analogs, making them suitable for bioactive molecule design .

Synthetic Routes :

  • The target compound is synthesized via nucleophilic substitution of 2-chloropyridine derivatives with hydrazine , whereas phenethyl-hydrazine dihydrochloride (CAS 16904-30-6) is prepared via azodicarboxylate-mediated coupling .

Safety and Handling :

  • Hydrazine hydrochlorides generally require precautions against inhalation and skin contact. The trihydrochloride form of related pyridylmethyl-hydrazines (e.g., 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride) poses higher corrosivity due to additional HCl .

Applications: Pyridin-2-ylmethyl derivatives are pivotal in synthesizing N-pyridyl-hydrazone ligands for anticancer or antimicrobial studies . Phenethyl-hydrazines are historical precursors for monoamine oxidase inhibitors (e.g., phenelzine), highlighting their neuropharmacological relevance .

Research Findings and Trends

  • Coordination Chemistry : Pyridin-2-ylmethyl-hydrazine derivatives form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and materials science .
  • Biological Activity : Hydrazine analogs with electron-withdrawing groups (e.g., fluorine) show enhanced antibacterial potency compared to unsubstituted variants .
  • Industrial Use : High-purity pyridin-4-ylmethyl analogs (99%) are employed in large-scale agrochemical production, reflecting cost-effective synthesis routes .

Biological Activity

2-((Pyridin-2-yl)methyl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyridine ring, which is known to enhance the pharmacological properties of various drug candidates. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that hydrazines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related hydrazone compounds showed efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Efficacy of Hydrazine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Hydrazone AM. tuberculosis1 µg/mL
Hydrazone BC. albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on human cancer cells, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
A54912
HepG210

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of hydrazone derivatives indicated that compounds similar to this compound showed promising antitubercular activity against Mycobacterium tuberculosis. The compound exhibited an MIC value comparable to standard antitubercular drugs .

Case Study 2: Selective Antiproliferative Activity

Another investigation highlighted the selective antiproliferative activity of pyridine-based hydrazones against HeLa and other cancer cell lines. The study emphasized that modifications in the chemical structure significantly influenced the activity profile, suggesting that further optimization could enhance efficacy .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to oxidative stress within cells, triggering apoptotic pathways or disrupting essential metabolic processes in pathogens .

Q & A

Q. What are the common synthetic routes for preparing 2-((Pyridin-2-yl)methyl)hydrazine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between 2-chloromethylpyridine and hydrazine derivatives. For example, hydrazine hydrate reacts with 2-chloropyridine under reflux in an acidic medium (e.g., HCl) to form the hydrochloride salt. Key parameters include temperature control (80–100°C), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts like unreacted hydrazine . Purification often involves recrystallization from ethanol/water mixtures.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H and 13C^13C NMR in D2_2O or DMSO-d6_6 to confirm the hydrazine backbone and pyridinyl moiety. The methylene bridge (CH2_2) typically appears as a singlet at ~4.5 ppm in 1H^1H NMR .
  • X-ray crystallography : Use SHELX or WinGX for structure refinement. Single crystals can be grown via slow evaporation in methanol. Anisotropic displacement parameters help validate molecular geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from hydrazine vapors.
  • First aid : Immediate flushing with water for eye/skin exposure; medical consultation if ingested .

Q. In what research applications is this compound frequently employed?

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Fe, Cu) to study redox-active complexes.
  • Pharmaceutical intermediates : Used in synthesizing hydrazone derivatives for antimicrobial or anticancer screening .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Byproduct suppression : Use excess hydrazine (1.5–2.0 eq.) to drive the reaction to completion.
  • Catalytic additives : Trace amounts of KI or phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.
  • Post-reaction quenching : Neutralize residual HCl with NaHCO3_3 before extraction to prevent decomposition .

Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices, and how can they be addressed?

  • Interference from biomolecules : Use HPLC with a C18 column and UV detection at 254 nm. A mobile phase of acetonitrile/0.1% TFA in water (70:30) resolves the compound from proteins or lipids.
  • Sensitivity limits : Derivatization with dansyl chloride enhances fluorescence detection (LOD: 0.1 ppm) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • pH-dependent degradation : Stable in acidic conditions (pH 2–4) but hydrolyzes rapidly above pH 7, forming pyridine-2-methanol and nitrogen gas.
  • Thermal stability : Decomposes above 150°C; store at 2–8°C in airtight containers to prevent oxidation .

Q. What strategies are effective in designing bioactive derivatives of this compound for enzyme inhibition studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the pyridine ring to enhance binding to enzyme active sites.
  • Hydrazone formation : Condense with carbonyl compounds (e.g., aldehydes) to generate Schiff bases, which show improved antimicrobial activity .

Q. How should researchers address contradictions in reported crystallographic or spectroscopic data for this compound?

  • Data validation : Cross-check with computational models (e.g., DFT calculations for NMR chemical shifts).
  • Sample purity : Ensure crystals are free of solvates or polymorphs by repeating recrystallization in different solvents.
  • Collaborative verification : Compare results with databases like the Cambridge Structural Database (CSD) .

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